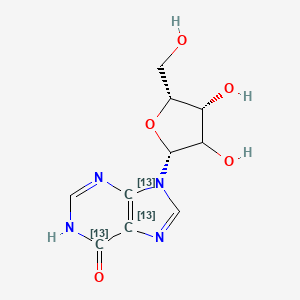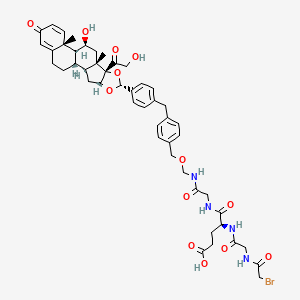
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is a synthetic compound designed to interact with glucocorticoid receptors. This compound is a steroid-linker conjugate used primarily in the synthesis of immunoconjugates linked to proteins . It has a molecular weight of 977.89 and a chemical formula of C48H57BrN4O13 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br involves the conjugation of a steroid compound with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound is achieved through custom synthesis services offered by specialized chemical companies. These services ensure high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions (OH-) and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of glucocorticoid receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body. Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from the multiprotein complex composed of chaperone proteins. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in immune response, metabolism, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: An ADC linker used to synthesize ABBV-154, ABBV-927, and ABBV-368.
Dexamethasone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Prednisolone: Another synthetic glucocorticoid with similar therapeutic applications.
Uniqueness
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is unique due to its specific structure, which allows it to be used as a linker in the synthesis of immunoconjugates. This property makes it particularly valuable in the development of targeted therapies and biotechnological applications .
Properties
Molecular Formula |
C48H57BrN4O13 |
|---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H57BrN4O13/c1-46-16-15-32(55)18-31(46)11-12-33-34-19-38-48(37(57)24-54,47(34,2)20-36(56)43(33)46)66-45(65-38)30-9-7-28(8-10-30)17-27-3-5-29(6-4-27)25-64-26-52-40(59)22-51-44(63)35(13-14-42(61)62)53-41(60)23-50-39(58)21-49/h3-10,15-16,18,33-36,38,43,45,54,56H,11-14,17,19-26H2,1-2H3,(H,50,58)(H,51,63)(H,52,59)(H,53,60)(H,61,62)/t33-,34-,35-,36-,38+,43+,45+,46-,47-,48+/m0/s1 |
InChI Key |
PVCRMQBJCXREDG-KNJCUFKYSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




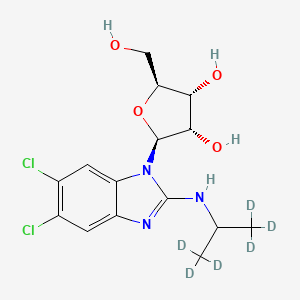

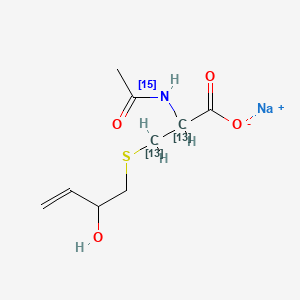
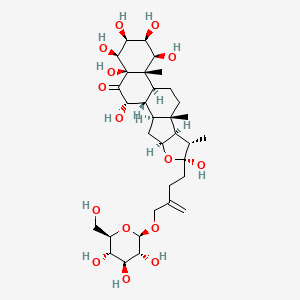
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
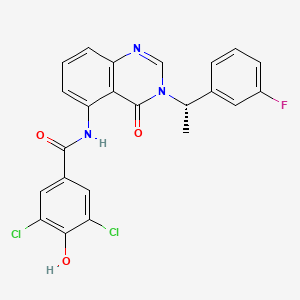
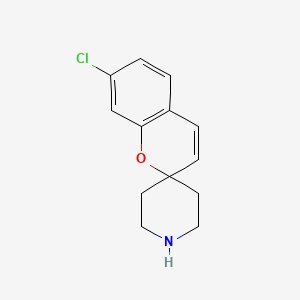
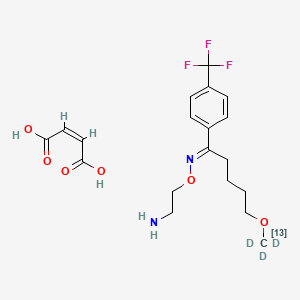
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
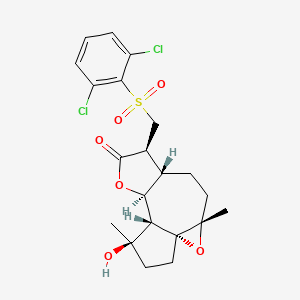
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
